3-Amino-3-propylpyrrolidin-2-one
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Overview
Description
3-Amino-3-propylpyrrolidin-2-one: is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O It features a pyrrolidinone ring substituted with an amino group and a propyl group
Mechanism of Action
Target of Action
It belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit the growth of bacteria and fungi, while others have demonstrated the ability to modulate immune responses .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion . These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular levels, including modulation of immune responses, inhibition of microbial growth, and protection against oxidative stress .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 3-Amino-3-propylpyrrolidin-2-one, have been used to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
As a member of the pyrrolidine family, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is expected that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-propylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidinone derivatives, while substitution reactions can produce a variety of N-substituted pyrrolidinones.
Scientific Research Applications
Chemistry: 3-Amino-3-propylpyrrolidin-2-one serves as a versatile building block in organic synthesis. It is used to create complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidin-2-one: Lacks the amino and propyl substituents but shares the core structure.
3-Amino-3-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 3-Amino-3-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a propyl group on the pyrrolidinone ring enhances its reactivity and potential for forming diverse derivatives .
Biological Activity
3-Amino-3-propylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidine alkaloids, characterized by a five-membered nitrogen-containing ring. Its specific substitution pattern imparts distinct chemical and biological properties, enhancing its reactivity and potential for forming diverse derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : As a pyrrolidine derivative, it modulates various biochemical pathways, influencing inflammation, oxidative stress, and cellular metabolism.
- Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion profiles are crucial for understanding its therapeutic potential. These factors determine the efficacy and safety of the compound in clinical applications.
- Biochemical Pathways : It has been shown to modulate immune responses, inhibit microbial growth, and protect against oxidative stress at the molecular level.
1. Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS).
2. Anti-inflammatory Effects
The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Properties
Research indicates that pyrrolidine derivatives may possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.
4. Cardiovascular Effects
Case studies have shown that related pyrrolidine derivatives have cardiovascular benefits, including adrenolytic activity that can lower blood pressure and improve heart function. For example, compounds similar to this compound have demonstrated hypotensive effects in animal models .
Study on Cardiovascular Activity
A study focused on new aminopropan-2-ol derivatives revealed that certain pyrrolidine derivatives exhibited significant cardiovascular activity. These compounds affected heart rate and ECG patterns in rats, indicating potential therapeutic uses in managing hypertension and arrhythmias .
Compound | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Heart Rate Change |
---|---|---|---|
Compound 10 | Decreased by 9–18% | Decreased by 11–23% | Decreased |
Compound 11 | Decreased by 12–16% | Decreased by 10–13% | Slightly decreased |
Antiarrhythmic Activity
Another study evaluated various pyrrolidin-2-one derivatives for their antiarrhythmic properties. Some compounds displayed promising results in preventing arrhythmias induced by barium chloride in rat models, highlighting their potential as therapeutic agents for cardiac conditions .
Properties
IUPAC Name |
3-amino-3-propylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKGUGZVABIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNC1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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